molecular formula C23H23N5O B2463930 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034295-21-9

3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2463930
M. Wt: 385.471
InChI Key: BHTCKWIOQHWJLC-UHFFFAOYSA-N
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Description

3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as CPN, is a synthetic compound that has been studied for its potential as a therapeutic agent. CPN has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves the reaction of 3-cyano-N-cyclopentylbenzamide with 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl bromide in the presence of a base to form the desired product.

Starting Materials
3-cyano-N-cyclopentylbenzamide, 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl bromide, Base (e.g. potassium carbonate)

Reaction
Add 3-cyano-N-cyclopentylbenzamide to a reaction flask, Add a suitable solvent (e.g. DMF) to the reaction flask, Add the base to the reaction flask, Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours), Add 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl bromide to the reaction flask, Heat the reaction mixture to a suitable temperature (e.g. 80-100°C) and stir for a suitable time (e.g. 12-24 hours), Cool the reaction mixture and isolate the product by filtration or chromatography, Purify the product by recrystallization or other suitable methods

Mechanism Of Action

The exact mechanism of action of 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is not fully understood, but studies have suggested that it may act through several pathways. 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including protein kinase B and cyclin-dependent kinase 2. Additionally, 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In terms of its neuroprotective effects, 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.

Biochemical And Physiological Effects

3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Additionally, 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in cholesterol synthesis.

Advantages And Limitations For Lab Experiments

One advantage of using 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments is its wide range of biochemical and physiological effects, which makes it a versatile compound for studying various diseases and conditions. Additionally, 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been shown to be relatively non-toxic, making it a safer alternative to some other compounds. However, one limitation of using 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments is its relatively complex synthesis method, which may make it more difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide. One area of interest is its potential as a treatment for cancer, particularly in combination with other chemotherapy agents. Additionally, 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide may be studied further for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further research may be done to optimize the synthesis method for 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, making it more accessible for lab experiments.

Scientific Research Applications

3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been studied for its potential as a therapeutic agent in several areas, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-cyano-N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c24-17-18-4-3-5-20(16-18)23(29)28(21-6-1-2-7-21)15-14-27-13-10-22(26-27)19-8-11-25-12-9-19/h3-5,8-13,16,21H,1-2,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTCKWIOQHWJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

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